molecular formula C22H22N4O8S3 B3016699 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate CAS No. 896007-67-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

Cat. No. B3016699
CAS RN: 896007-67-3
M. Wt: 566.62
InChI Key: BCAYHVKFDIKBKL-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate is a useful research compound. Its molecular formula is C22H22N4O8S3 and its molecular weight is 566.62. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Compounds featuring thiadiazole and pyran moieties have been explored for their antimycobacterial properties. For instance, derivatives of pyridine and pyrazinecarboxylic acids substituted with oxadiazole and thiadiazole rings have shown activity against Mycobacterium tuberculosis. Such compounds, due to their structural diversity and bioactivity, offer a promising route for the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Fungicidal Activity

The thiadiazole ring, when incorporated into specific structures, has demonstrated significant fungicidal activity, particularly against pathogens affecting crops such as rice. This highlights the potential of such compounds in agricultural applications to protect against diseases like rice sheath blight, showcasing the broader applicability of thiadiazole derivatives in fungicide development (Chen, Li, & Han, 2000).

Anticancer Properties

Benzo[b]thiophene derivatives, which share some structural similarities with the compound , have been identified as having a wide spectrum of pharmacological properties, including potential anticancer activity. The synthesis and characterization of such compounds, including their biological activities, underline the importance of thiophene moieties in drug development for treating various cancers (Isloor, Kalluraya, & Pai, 2010).

Anti-Inflammatory and Analgesic Properties

Research into thiadiazole pyrazolene anthranilic acid derivatives has shown promising anti-inflammatory and analgesic properties. This suggests the utility of incorporating thiadiazole rings into compounds designed for the treatment of inflammatory conditions and pain management, further emphasizing the therapeutic potential of such chemical structures (Deepak Kumar, 2022).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O8S3/c1-2-19(28)23-21-24-25-22(36-21)35-13-15-11-17(27)18(12-33-15)34-20(29)14-3-5-16(6-4-14)37(30,31)26-7-9-32-10-8-26/h3-6,11-12H,2,7-10,13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAYHVKFDIKBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

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